molecular formula C16H21N3O3S B11003577 N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide

N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide

Cat. No.: B11003577
M. Wt: 335.4 g/mol
InChI Key: ABLDFHJVKGNCBI-UHFFFAOYSA-N
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Description

N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both morpholine and thiomorpholine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with thiomorpholine derivatives under controlled conditions. The process may include steps such as:

    Formation of Intermediate Compounds: Initial reactions between morpholine and thiomorpholine derivatives to form intermediate compounds.

    Coupling Reactions: Coupling of the intermediate compounds with phenyl derivatives to form the final product.

    Purification: Purification of the final product through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]morpholine-4-carboxamide is unique due to its combination of morpholine and thiomorpholine groups, which provide distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-(thiomorpholine-4-carbonyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C16H21N3O3S/c20-15(18-7-11-23-12-8-18)13-1-3-14(4-2-13)17-16(21)19-5-9-22-10-6-19/h1-4H,5-12H2,(H,17,21)

InChI Key

ABLDFHJVKGNCBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)N3CCSCC3

Origin of Product

United States

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